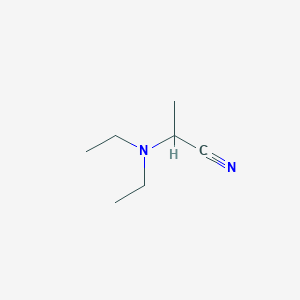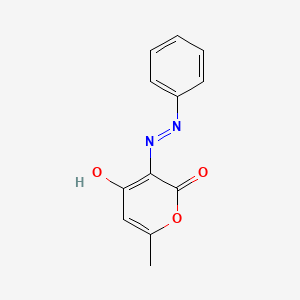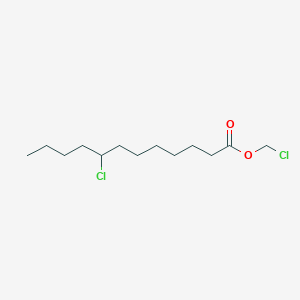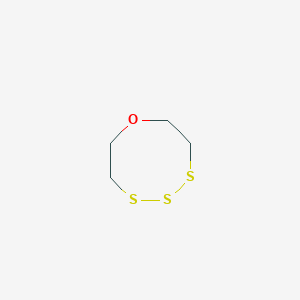![molecular formula C8H9Br B14428876 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene CAS No. 86131-14-8](/img/structure/B14428876.png)
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene is a unique organic compound that belongs to the spiro compound family. Spiro compounds are characterized by a structure where two rings are connected through a single atom. This particular compound features a bromomethyl group attached to a spiro[2.4]hepta-4,6-diene framework. The compound’s unique structure makes it an interesting subject for research in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction yields the spiro compound with a bromomethyl group attached. The reaction conditions are crucial, as the presence of sodium in liquid ammonia facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted spiro[2.4]hepta-4,6-diene derivatives.
Oxidation Reactions: Oxidized spiro compounds.
Reduction Reactions: Methyl-substituted spiro compounds.
Applications De Recherche Scientifique
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spiro structure provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]hepta-4,6-diene: The parent compound without the bromomethyl group.
1,2-Dibromoethane: A reagent used in the synthesis of the spiro compound.
Cyclopentadiene: Another reagent involved in the synthesis.
Uniqueness
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for the synthesis of various derivatives and for studying the effects of the spiro structure on chemical reactivity.
Propriétés
Numéro CAS |
86131-14-8 |
|---|---|
Formule moléculaire |
C8H9Br |
Poids moléculaire |
185.06 g/mol |
Nom IUPAC |
2-(bromomethyl)spiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C8H9Br/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7H,5-6H2 |
Clé InChI |
YQHFDBPILLHLHN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C12C=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)

![4-Ethylphenyl 2-chloro-4-[(4-ethylbenzoyl)oxy]benzoate](/img/structure/B14428834.png)



![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)


![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
